2-[4-(4-Pentylphenyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Pentylphenyl)phenyl]ethanol is an organic compound with the molecular formula C19H24O and a molecular weight of 268.39 g/mol . It is characterized by a biphenyl structure with a pentyl group attached to one of the phenyl rings and an ethanol group attached to the other . This compound is used primarily in research and development settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Pentylphenyl)phenyl]ethanol typically involves the reaction of 4-pentylphenylboronic acid with 4-bromophenylethanol in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Pentylphenyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Pentylphenyl)phenyl]ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(4-Pentylphenyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(4-Butylphenyl)phenyl]ethanol: Similar structure but with a butyl group instead of a pentyl group.
2-[4-(4-Hexylphenyl)phenyl]ethanol: Similar structure but with a hexyl group instead of a pentyl group.
2-[4-(4-Methylphenyl)phenyl]ethanol: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
2-[4-(4-Pentylphenyl)phenyl]ethanol is unique due to its specific combination of a pentyl group and an ethanol group attached to a biphenyl structure . This unique structure imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C19H24O |
---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-[4-(4-pentylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C19H24O/c1-2-3-4-5-16-6-10-18(11-7-16)19-12-8-17(9-13-19)14-15-20/h6-13,20H,2-5,14-15H2,1H3 |
InChI-Schlüssel |
WZHPUWASUAIUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.